molecular formula C18H16BrN3O3S B2896977 (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone CAS No. 851800-70-9

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone

Cat. No.: B2896977
CAS No.: 851800-70-9
M. Wt: 434.31
InChI Key: YSDSDGKJHVFFIG-UHFFFAOYSA-N
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Description

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone typically involves multiple steps:

    Formation of the 4-bromobenzylthiol intermediate: This can be achieved by reacting 4-bromobenzyl chloride with thiourea under basic conditions to yield 4-bromobenzylthiol.

    Synthesis of the imidazole derivative: The 4-bromobenzylthiol is then reacted with an imidazole derivative under appropriate conditions to form the desired thioimidazole compound.

    Coupling with the nitrophenyl methanone: Finally, the thioimidazole compound is coupled with 2-methyl-3-nitrobenzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Materials Science: Its unique structural features may make it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby influencing biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone: can be compared with other compounds that have similar structural features or functional groups:

    (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-nitrophenyl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.

    (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methyl-3-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group instead of a nitro group.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S/c1-12-15(3-2-4-16(12)22(24)25)17(23)21-10-9-20-18(21)26-11-13-5-7-14(19)8-6-13/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDSDGKJHVFFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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